4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide
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Overview
Description
4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-chlorophenoxyacetic acid is then converted to its acyl chloride derivative using reagents like thionyl chloride.
Amidation: The acyl chloride is reacted with 4-methoxyaniline to form the intermediate amide.
Final Coupling: This intermediate is then coupled with 4-aminobenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where its specific interactions with biological molecules can be beneficial. Research may focus on its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where it can inhibit or modulate their activity. The pathways involved depend on the specific biological context, but common targets could include kinases, proteases, or ion channels.
Comparison with Similar Compounds
Similar Compounds
4-[[2-(4-chlorophenoxy)acetyl]amino]benzamide: A structurally similar compound with slight variations in the substituents.
N-(4-methoxyphenyl)-4-aminobenzamide: Another related compound with differences in the acylation pattern.
Uniqueness
What sets 4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, from synthetic chemistry to biomedical research.
By understanding the detailed properties and applications of this compound, researchers can better harness its potential in their respective fields
Properties
IUPAC Name |
4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-19-12-8-18(9-13-19)25-22(27)15-2-6-17(7-3-15)24-21(26)14-29-20-10-4-16(23)5-11-20/h2-13H,14H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSESJZMKUSCFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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